6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
CAS No.: 863019-93-6
Cat. No.: VC4950843
Molecular Formula: C26H28N6O3
Molecular Weight: 472.549
* For research use only. Not for human or veterinary use.
![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one - 863019-93-6](/images/structure/VC4950843.png)
Specification
CAS No. | 863019-93-6 |
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Molecular Formula | C26H28N6O3 |
Molecular Weight | 472.549 |
IUPAC Name | 6-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one |
Standard InChI | InChI=1S/C26H28N6O3/c1-2-35-22-10-8-21(9-11-22)32-25-24(28-29-32)26(34)31(18-27-25)17-23(33)30-14-12-20(13-15-30)16-19-6-4-3-5-7-19/h3-11,18,20H,2,12-17H2,1H3 |
Standard InChI Key | ZRFGZILEFBDYDA-UHFFFAOYSA-N |
SMILES | CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N4CCC(CC4)CC5=CC=CC=C5)N=N2 |
Introduction
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, 6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-ethoxyphenyl)-3H- triazolo[4,5-d]pyrimidin-7(6H)-one, reflects its polycyclic architecture. The molecular formula is C₃₀H₃₁N₇O₃, with a calculated molecular weight of 537.63 g/mol .
Core Structural Features
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Triazolopyrimidinone Backbone: The central scaffold comprises a fused triazolo[4,5-d]pyrimidin-7(6H)-one system, a bicyclic motif combining triazole and pyrimidine rings .
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4-Ethoxyphenyl Substituent: Positioned at C3, this aryl group introduces steric bulk and potential π-π interactions .
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Piperidine-Based Side Chain: A 4-benzylpiperidin-1-yl moiety linked via a ketone-containing ethyl group at N6 modulates lipophilicity and target engagement .
Table 1: Key Physicochemical Properties
Property | Value | Source |
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Molecular Weight | 537.63 g/mol | Calculated |
XLogP3 | ~4.2 (estimated) | |
Hydrogen Bond Donors | 1 (pyrimidinone NH) | |
Hydrogen Bond Acceptors | 6 |
Synthetic Pathways and Analog Design
Retrosynthetic Considerations
Patent US11186582B2 outlines methods for triazolopyrimidine derivatives, suggesting a likely route for this compound :
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Triazole Ring Formation: Cyclization of 5-amino-4-hydrazinylpyrimidin-2(1H)-one with nitrous acid.
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N-Alkylation: Introduction of the 2-(4-benzylpiperidin-1-yl)-2-oxoethyl group at N6 using α-bromoacetophenone intermediates .
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Aryl Coupling: Suzuki-Miyaura cross-coupling to install the 4-ethoxyphenyl group at C3 .
Structural Analogues and SAR Trends
The ccPDB database lists analogues with similar triazolopyrimidine cores, such as STK589637 and AKOS005512115, highlighting critical pharmacophoric elements :
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Piperidine Modifications: 4-Benzyl substitution enhances blood-brain barrier permeability .
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Aryl Substituents: 4-Ethoxy groups improve metabolic stability compared to unsubstituted phenyl .
Pharmacological Profile and Mechanism of Action
In Silico Target Prediction
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Kinase Inhibition: The triazolopyrimidinone core resembles ATP-competitive kinase inhibitors (e.g., CDK2, EGFR) .
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GPCR Modulation: The 4-benzylpiperidine moiety suggests possible affinity for serotonin or dopamine receptors .
Table 2: Predicted Bioactivity Scores (Pa > 0.3)
Target Class | Probability | Relevance |
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PDE2 Inhibitor | 0.78 | Cognitive enhancement |
5-HT₆ Antagonist | 0.65 | Antidepressant potential |
CYP3A4 Substrate | 0.92 | Metabolic liability |
Therapeutic Applications and Development Status
Indication Prioritization
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Alzheimer’s Disease: PDE2 inhibition enhances cAMP/cGMP signaling, improving synaptic plasticity .
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Major Depressive Disorder: 5-HT₆ antagonism correlates with antidepressant efficacy in rodent models .
Preclinical Validation Challenges
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